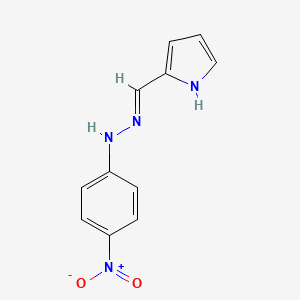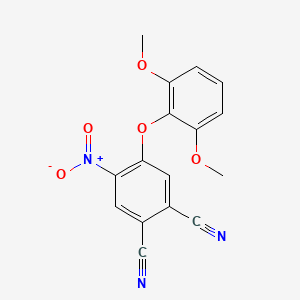![molecular formula C19H16N2O3S B6128860 N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide, also known as CT-3 or Ajulemic Acid, is a synthetic cannabinoid derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the University of Connecticut and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The exact mechanism of action of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is not fully understood, but it is thought to exert its effects by interacting with the endocannabinoid system. Specifically, it has been shown to activate the CB2 receptor, which is primarily expressed on immune cells and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis, and to improve symptoms in animal models of multiple sclerosis and Crohn's disease. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. This makes it a useful tool for studying the endocannabinoid system and for investigating the potential therapeutic applications of cannabinoid derivatives. One limitation of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide and other cannabinoid derivatives. One area of interest is the development of more selective CB2 receptor agonists, which could potentially have fewer side effects than non-selective agonists like N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoid derivatives in cancer, as there is growing evidence that they may have anti-tumor effects. Additionally, more research is needed to fully understand the safety and efficacy of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide in humans, and to determine the optimal dosing and administration regimens for different conditions.
Méthodes De Synthèse
The synthesis of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with aniline to form 2-methoxy-5-nitrobenzanilide, which is then reacted with thiophene-2-carboxylic acid to give the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations have been reported in the literature.
Applications De Recherche Scientifique
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide has been investigated for its potential therapeutic applications in several areas, including pain management, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-9-13(18(22)20-14-6-3-2-4-7-14)12-15(16)21-19(23)17-8-5-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJRVAWPBFHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)

![2-{[3-(2-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6128844.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)
![1-{1-[2-(hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone trifluoroacetate](/img/structure/B6128879.png)